molecular formula C17H18ClNO4S2 B2934722 4-((2-Chlorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide CAS No. 2034383-24-7

4-((2-Chlorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Cat. No.: B2934722
CAS No.: 2034383-24-7
M. Wt: 399.9
InChI Key: FCHFUKWQTGTREK-UHFFFAOYSA-N
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Description

4-((2-Chlorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a complex organic compound characterized by its unique molecular structure, which includes a thiazepane ring, a sulfonyl group, and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Chlorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide typically involves multiple steps, starting with the construction of the thiazepane ring. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfonyl derivatives.

  • Reduction: Reduction of the sulfonyl group to sulfides.

  • Substitution: Introduction of different functional groups at the reactive sites.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation. Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-((2-Chlorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl rings may participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

  • 4-Chlorophenyl phenyl sulfone: Similar in structure but lacks the thiazepane ring.

  • 4,4'-Dichlorodiphenyl sulfone: Contains two chlorophenyl groups but no nitrogen atom in the ring.

Uniqueness: 4-((2-Chlorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide stands out due to its combination of a thiazepane ring and sulfonyl group, which provides unique chemical and biological properties not found in the similar compounds listed above.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-(2-chlorophenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S2/c18-15-8-4-5-9-17(15)25(22,23)19-11-10-16(24(20,21)13-12-19)14-6-2-1-3-7-14/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHFUKWQTGTREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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